Cas no 2227650-72-6 (5-bromo-2-(2S)-2-hydroxypropylphenol)

5-bromo-2-(2S)-2-hydroxypropylphenol 化学的及び物理的性質
名前と識別子
-
- 5-bromo-2-(2S)-2-hydroxypropylphenol
- 2227650-72-6
- 5-bromo-2-[(2S)-2-hydroxypropyl]phenol
- EN300-1906975
-
- インチ: 1S/C9H11BrO2/c1-6(11)4-7-2-3-8(10)5-9(7)12/h2-3,5-6,11-12H,4H2,1H3/t6-/m0/s1
- InChIKey: DEFCITAXMFJSFC-LURJTMIESA-N
- ほほえんだ: BrC1C=CC(=C(C=1)O)C[C@H](C)O
計算された属性
- せいみつぶんしりょう: 229.99424g/mol
- どういたいしつりょう: 229.99424g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 141
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 40.5Ų
5-bromo-2-(2S)-2-hydroxypropylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1906975-0.5g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.5g |
$1453.0 | 2023-09-18 | ||
Enamine | EN300-1906975-0.1g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.1g |
$1332.0 | 2023-09-18 | ||
Enamine | EN300-1906975-10.0g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 10g |
$6512.0 | 2023-06-02 | ||
Enamine | EN300-1906975-5.0g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 5g |
$4391.0 | 2023-06-02 | ||
Enamine | EN300-1906975-0.25g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.25g |
$1393.0 | 2023-09-18 | ||
Enamine | EN300-1906975-1.0g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 1g |
$1515.0 | 2023-06-02 | ||
Enamine | EN300-1906975-2.5g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 2.5g |
$2969.0 | 2023-09-18 | ||
Enamine | EN300-1906975-0.05g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 0.05g |
$1272.0 | 2023-09-18 | ||
Enamine | EN300-1906975-10g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 10g |
$6512.0 | 2023-09-18 | ||
Enamine | EN300-1906975-5g |
5-bromo-2-[(2S)-2-hydroxypropyl]phenol |
2227650-72-6 | 5g |
$4391.0 | 2023-09-18 |
5-bromo-2-(2S)-2-hydroxypropylphenol 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
5-bromo-2-(2S)-2-hydroxypropylphenolに関する追加情報
Introducing 5-bromo-2-(2S)-2-hydroxypropylphenol (CAS No: 2227650-72-6) and Its Emerging Applications in Chemical Biology
5-bromo-2-(2S)-2-hydroxypropylphenol, identified by the chemical identifier CAS No: 2227650-72-6, represents a compound of significant interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its brominated aromatic ring and a stereospecific hydroxypropyl side chain, has garnered attention due to its structural versatility and potential biological activity. The unique combination of a bromine substituent at the para position relative to the hydroxyl group, coupled with the (S)-configuration of the hydroxypropyl moiety, positions this compound as a valuable scaffold for further derivatization and exploration in drug discovery.
The bromine atom in 5-bromo-2-(2S)-2-hydroxypropylphenol serves as a versatile handle for chemical modifications, enabling the introduction of various functional groups through cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures, which are often essential for achieving high affinity and selectivity in biological targets. The presence of the hydroxypropyl group further enhances the compound's reactivity, allowing for esterification, etherification, or other modifications that can fine-tune its pharmacokinetic properties.
Recent advancements in medicinal chemistry have highlighted the importance of stereospecificity in drug design. The (S)-configuration of the hydroxypropyl group in 5-bromo-2-(2S)-2-hydroxypropylphenol is particularly noteworthy, as it may confer unique biological properties compared to its enantiomer. Studies have demonstrated that chirality can significantly influence a molecule's interaction with biological receptors, affecting both efficacy and safety profiles. This insight has driven researchers to explore chiral derivatives of this compound as potential therapeutic agents.
In the context of contemporary research, 5-bromo-2-(2S)-2-hydroxypropylphenol has been investigated for its potential role in modulating inflammatory pathways. Brominated phenols are known to exhibit anti-inflammatory properties, often by inhibiting key enzymes such as lipoxygenases or cyclooxygenases. The hydroxyl group and the propyl side chain may further enhance these effects by interacting with specific residues in target proteins. Preliminary studies suggest that derivatives of this compound could serve as lead candidates for developing novel anti-inflammatory therapies.
The hydroxypropyl group, in particular, has been recognized for its ability to improve membrane permeability and reduce metabolic degradation. This feature is particularly valuable in drug development, where oral bioavailability is a critical factor. By incorporating this moiety into pharmacophores, researchers aim to enhance the pharmacokinetic profile of their compounds, ensuring better absorption and prolonged circulation time within the body.
Another area of interest lies in the antimicrobial applications of 5-bromo-2-(2S)-2-hydroxypropylphenol. Brominated phenols are well-documented for their broad-spectrum antimicrobial activity against bacteria, fungi, and even certain viruses. The bromine atom disrupts microbial cell membranes by interacting with lipid bilayers, leading to cell lysis. The additional functional groups present in this compound may further amplify its antimicrobial efficacy by targeting additional bacterial pathways or enhancing solubility.
Computational modeling and virtual screening have become indispensable tools in modern drug discovery. The structural features of 5-bromo-2-(2S)-2-hydroxypropylphenol, including its aromatic ring system and stereocenter, make it an attractive candidate for computational analysis. Molecular docking studies have been employed to predict binding interactions with various biological targets, such as kinases or transcription factors. These simulations not only accelerate the identification of promising derivatives but also provide insights into mechanisms of action.
The synthesis of 5-bromo-2-(2S)-2-hydroxypropylphenol presents an intriguing challenge due to its stereospecificity and multiple functional groups. Advanced synthetic methodologies, including asymmetric hydrogenation and enantioselective epoxide opening, have been explored to achieve high enantiomeric purity. The development of efficient synthetic routes is crucial for large-scale production and further exploration of this compound's potential.
In conclusion,5-bromo-2-(2S)-2-hydroxypropylphenol (CAS No: 2227650-72-6) stands out as a multifaceted compound with significant implications for chemical biology and pharmaceutical innovation. Its unique structural attributes offer opportunities for designing novel therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. As research continues to uncover new applications and synthetic strategies,this molecule is poised to play a pivotal role in future drug development efforts.
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